molecular formula C25H23BrN4O4 B2550682 ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442894-02-2

ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2550682
CAS No.: 442894-02-2
M. Wt: 523.387
InChI Key: KNYPJWUVPGERGF-SLMZUGIISA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) substituted with a 2-bromobenzoyl imino group, a 2-methylpropyl (isobutyl) chain at position 7, and an ethyl ester at position 3. The bromine substituent on the benzoyl group enhances electrophilicity and may influence binding interactions in biological systems or coordination in metal-organic frameworks. The isobutyl group contributes to hydrophobicity, affecting solubility and crystallinity.

Properties

IUPAC Name

ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O4/c1-4-34-25(33)18-13-17-21(27-20-11-7-8-12-29(20)24(17)32)30(14-15(2)3)22(18)28-23(31)16-9-5-6-10-19(16)26/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYPJWUVPGERGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Br)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of iminyl radicals, which are generated through the electrochemical decarboxylation of α-imino-oxy acids . This process is carried out under exogenous-oxidant- and metal-free conditions using nBu4NBr as a mediator .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest analog identified is ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0) . Key comparisons include:

Property Target Compound 3-Chloro Analog
Substituent (Position) 2-Bromobenzoyl (C₆H₄Br) at position 6 3-Chlorobenzoyl (C₆H₄Cl) at position 6
Alkyl Group 2-Methylpropyl (isobutyl, C₄H₉) at position 7 Methyl (CH₃) at position 7
Molecular Formula C₂₃H₂₀BrN₄O₄ (estimated) C₂₂H₁₇ClN₄O₄
Molecular Weight ~494.8 g/mol (calculated) 436.8 g/mol
XLogP3 ~3.5 (predicted; bromine increases hydrophobicity vs. chlorine) 2.7
Hydrogen Bond Acceptors 5 5
Rotatable Bonds 4 4

Key Differences and Implications

Halogen Effects: Electron Withdrawing Capacity: Bromine (2-bromo) is less electronegative but more polarizable than chlorine (3-chloro), altering electronic distribution in the benzoyl group. This may influence π-π stacking or hydrogen-bonding interactions in crystal lattices .

Alkyl Group Impact :

  • The isobutyl group in the target compound increases steric bulk and lipophilicity (higher XLogP3), likely reducing aqueous solubility but enhancing membrane permeability in biological contexts. The methyl group in the analog offers minimal steric interference, favoring crystallinity .

Crystallographic Behavior :

  • Both compounds likely exhibit complex ring puckering in the tricyclic core. The Cambridge Structural Database (CSD) contains data on similar triazatricyclo systems, showing bond angles of ~120° in the fused rings and torsional flexibility influenced by substituents .

Biological Activity

Ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity evaluation, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions typical of triazene derivatives. Triazenes are known for their versatility and potential as therapeutic agents due to their ability to form hydrogen bonds and interact with biological macromolecules. The structural configuration of this compound allows for various interactions with cellular targets, making it a candidate for further biological evaluation.

Antimicrobial Properties

Recent studies have demonstrated that triazene compounds exhibit significant antimicrobial activity against a range of bacterial strains. This compound has shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains indicate robust antibacterial properties.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)0.02
Escherichia coli0.28
Pseudomonas aeruginosa0.64

These findings suggest that the compound could serve as a promising alternative in treating infections caused by multidrug-resistant bacteria .

Antitumor Activity

Triazene compounds have been recognized for their antitumor properties due to their ability to alkylate DNA and interfere with cell division. In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µg/mL)
Burkitt lymphoma DAUDI4.91
Colon adenocarcinoma HT-295.59

These results highlight the compound's potential as an anticancer agent .

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various triazene derivatives including this compound:

  • Methodology : Standardized microbiological assays were employed to assess the sensitivity of clinical isolates.
  • Findings : The compound demonstrated low MIC values against resistant strains such as MRSA and Mycobacterium smegmatis, indicating its potential role in combating antibiotic resistance .

Study on Antitumor Activity

A recent investigation into the antiproliferative effects of triazene compounds revealed:

  • Methodology : Various triazene salts were tested against human cancer cell lines.
  • Findings : The compound showed strong activity against specific cancer types with IC50 values indicating substantial cytotoxicity .

Q & A

Q. How can researchers optimize the electrochemical synthesis of ethyl 6-(2-bromobenzoyl)imino derivatives to improve yield and minimize by-products?

To optimize electrochemical synthesis, focus on:

  • Voltage control : Maintain a narrow voltage range (e.g., 1.2–1.5 V) to prevent over-oxidation or incomplete reactions.
  • Mediators : Use tetrabutylammonium bromide to enhance electron transfer efficiency .
  • Solvent selection : Polar aprotic solvents like DMF improve solubility and reaction homogeneity.
  • Reaction monitoring : Employ in situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically.

(Advanced)

Q. What methodological approaches are recommended to resolve contradictions in reported biological activity data for triazatricyclo derivatives?

Address contradictions by:

  • Comparative bioassays : Test compounds under identical conditions (e.g., MIC assays for antimicrobial activity) using standardized cell lines .
  • Structural validation : Confirm stereochemistry via X-ray crystallography to rule out conformational variability .
  • Computational modeling : Use molecular dynamics simulations to assess target binding under varying protonation states .

(Advanced)

Q. How should researchers design experiments to assess the impact of substituent variations (e.g., bromobenzoyl vs. methoxypropyl groups) on biological activity?

Implement a systematic substitution framework :

  • Synthetic libraries : Prepare derivatives with controlled substitutions (e.g., bromobenzoyl, nitrobenzoyl) via parallel synthesis .
  • In vitro profiling : Use dose-response assays (e.g., IC₅₀ in cancer cell lines) to quantify activity differences.
  • Statistical QSAR analysis : Corrogate substituent electronic parameters (Hammett σ) with bioactivity trends .

(Basic)

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of ethyl 6-(2-bromobenzoyl)imino derivatives during synthesis?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO to confirm regiochemistry and detect impurities .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS for purity assessment and molecular ion verification .
  • Elemental analysis : Validate empirical formulas with ≤0.3% deviation from theoretical values .

(Advanced)

Q. What strategies can be employed to investigate the metabolic stability of ethyl 6-(2-bromobenzoyl)imino derivatives in hepatic microsome assays?

  • Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems at 37°C .
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation over 60 minutes.
  • CYP inhibition studies : Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

(Advanced)

Q. How can researchers employ computational methods to predict the binding affinity of ethyl 6-(2-bromobenzoyl)imino derivatives with potential biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to screen poses .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and free energy (MM-PBSA).
  • Fragment-based QSAR : Train models on datasets of related triazatricyclo compounds to predict affinity .

(Basic)

Q. What are the critical factors in selecting appropriate reducing agents for modifying the nitro group in related triazatricyclo compounds?

  • Selectivity : Use H₂/Pd-C for nitro-to-amine reduction without affecting ester groups .
  • Solvent compatibility : Ethanol or THF avoids side reactions with borohydride-based agents.
  • Monitoring : Track progress via TLC (silica, ethyl acetate/hexane 3:7) and quench reactions at 90% conversion .

(Advanced)

Q. What experimental framework is recommended for determining the thermodynamic stability of different tautomeric forms in ethyl 6-(2-bromobenzoyl)imino derivatives?

  • Variable-temperature NMR : Analyze ¹H/¹³C chemical shift changes in DMSO-d₆ from 25°C to 80°C .
  • X-ray crystallography : Resolve tautomeric populations in single crystals at 100 K .
  • DFT calculations : Compare relative Gibbs free energies of tautomers using B3LYP/6-311+G(d,p) .

(Basic)

Q. How should researchers approach the scale-up of triazatricyclo compound synthesis while maintaining reaction efficiency?

  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) with controlled temperature ramping .
  • Flow chemistry : Use packed-bed reactors for continuous production and improved heat transfer .
  • Process analytical technology (PAT) : Implement inline IR probes to monitor key intermediates during scale-up .

(Advanced)

Q. What methodologies are suitable for investigating the role of the triazatricyclo core in facilitating π-π stacking interactions with biological targets?

  • X-ray co-crystallography : Resolve ligand-protein complexes to visualize stacking (e.g., with Topo II) .
  • Fluorescence quenching assays : Measure stacking efficiency using tryptophan residues in target enzymes .
  • Computational ESP maps : Generate electrostatic potential surfaces to identify electron-rich regions for stacking .

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